(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride
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Overview
Description
(6-Oxabicyclo[321]octan-2-yl)methanamine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the oxabicyclo ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by an intramolecular cyclization.
Introduction of the amine group: The oxabicyclo compound is then subjected to amination reactions, often using reagents like ammonia or amines under high pressure and temperature conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various functionalized derivatives.
Scientific Research Applications
(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use it to study enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (6-Oxabicyclo[3.2.1]octan-1-yl)methanamine hydrochloride
- (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine hydrochloride
- 8-Oxabicyclo[3.2.1]octane derivatives
Uniqueness
(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the oxabicyclo ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
6-oxabicyclo[3.2.1]octan-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-4-6-1-2-8-3-7(6)5-10-8;/h6-8H,1-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTDYKUKTVKPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1OC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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